Tris(2,4,6-trimethoxyphenyl)phosphine

Overview

Description

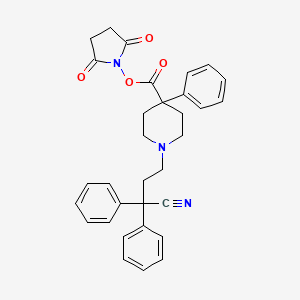

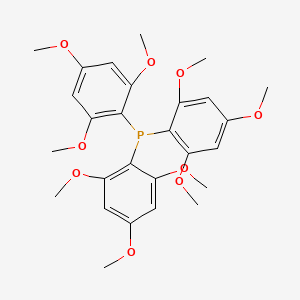

Tris(2,4,6-trimethoxyphenyl)phosphine, also known as TTMPP, is a large triaryl organophosphine. Its strong Lewis-basic properties make it useful as an organocatalyst for several types of chemical reactions . It is known to remove the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles .

Chemical Reactions Analysis

Tris(2,4,6-trimethoxyphenyl)phosphine is known to catalyze several types of chemical reactions. It removes the trimethylsilyl group from ketene silyl acetals to give enolates that can then act as strong nucleophiles . It is also known to catalyze oxa-Michael reactions .Physical And Chemical Properties Analysis

Tris(2,4,6-trimethoxyphenyl)phosphine is a solid with a molecular weight of 532.52. Its melting point is 155-160 °C .Scientific Research Applications

Catalysis in Oxa-Michael Reactions

TTMPP: has been identified as a potent Lewis base capable of catalyzing oxa-Michael reactions. It competes effectively with phosphazene bases and demonstrates significant superiority over other arylphosphine-based Lewis bases . The catalyst’s performance is particularly notable under highly concentrated, quasi solvent-free conditions, making it a valuable asset in synthetic chemistry.

Oxa-Michael Polymerization Reactions

In the realm of polymer science, TTMPP is the first Lewis base known to catalyze the oxa-Michael polymerization of diacrylates and diols . This application is crucial for creating polymers with specific properties and has implications for materials science and engineering.

Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones

TTMPP: serves as an efficient catalyst for the cyanosilylation and cyanocarbonation of aldehydes and ketones, transforming them into cyanohydrin silyl ethers and carbonates . These reactions are fundamental in the synthesis of various polyfunctionalized building blocks for natural products and bioactive molecules.

Mukaiyama Aldol Reactions

The compound is instrumental in Mukaiyama aldol reactions, where it removes the trimethylsilyl group from ketene silyl acetals to yield enolates that act as strong nucleophiles . This reaction is a cornerstone in the synthesis of complex organic compounds.

Group-Transfer Chain-Growth Polymerization

TTMPP: also finds application in group-transfer chain-growth polymerization reactions . This process is essential for creating polymers with precise molecular weights and structures, which is critical for advanced material design.

Stability and Reactivity in Air

An important aspect of TTMPP is its limited but acceptable stability to oxygen, allowing for practical work in air without the need for an inert atmosphere . This property enhances its usability in various research and industrial settings.

Mechanism of Action

Target of Action

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine . Its primary targets are electron-deficient multiple bonds . These targets play a crucial role in various chemical reactions, where TTMPP acts as a strong Lewis base .

Mode of Action

TTMPP operates through a mechanism often referred to as nucleophilic phosphine catalysis . It relies on the conjugate addition of a sufficiently electron-rich tertiary phosphine, such as TTMPP, to an electron-deficient multiple bond . This interaction forms an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .

Biochemical Pathways

TTMPP is involved in several types of chemical reactions. It removes the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles . It thus serves as a catalyst for Mukaiyama aldol reactions and group-transfer chain-growth polymerization reactions . As a Brønsted base, TTMPP can deprotonate various alcohols, giving nucleophilic alkoxides that can undergo Michael addition reactions .

Pharmacokinetics

Its strong lewis-basic properties make it a useful organocatalyst for several types of chemical reactions . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TTMPP and their impact on bioavailability would be an interesting area for future research.

Result of Action

The action of TTMPP results in the formation of an ion pair consisting of the corresponding phosphonium cation and the corresponding base of the acidic reagent as the newly formed anion . For example, in the case of an alcohol, this would be an alkoxide . TTMPP is the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols .

Action Environment

The activity of TTMPP is distinctly more concentration-dependent than other bases . The use of the polar protic solvent t-butanol mitigates the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents such as toluene or dimethylformamide .

properties

IUPAC Name |

tris(2,4,6-trimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHNBQZGUKYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335128 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91608-15-0 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tris(2,4,6-trimethoxyphenyl)phosphine?

A1: The molecular formula of Tris(2,4,6-trimethoxyphenyl)phosphine is C27H33O9P, and its molecular weight is 516.52 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize Tris(2,4,6-trimethoxyphenyl)phosphine?

A2: Tris(2,4,6-trimethoxyphenyl)phosphine has been characterized by a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) [, , , , , , , , ]

- Infrared (IR) spectroscopy [, , , , , ]

- Electronic absorption spectroscopy (UV-Vis) []

- X-ray photoelectron spectroscopy (XPS) []

- Raman spectroscopy []

Q3: What are the notable catalytic properties of Tris(2,4,6-trimethoxyphenyl)phosphine?

A3: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a strong Lewis base [] and exhibits notable catalytic activity in a variety of organic transformations, including:

- Oxa-Michael reactions []

- C–OMe bond cleavage of acyl fluorides for methyl ester synthesis []

- Cyanosilylation and cyanocarbonation of aldehydes and ketones []

- Ring-opening reactions of terminal epoxides []

- Dealkylation reactions []

- Transformation of α,β-unsaturated aldehydes to saturated carboxylic acid derivatives []

- Group Transfer Polymerization (GTP) of alkyl (meth)acrylates []

- Selective deacetylation []

- Ring-opening of aziridines with silylated nucleophiles []

- Alkynylation reactions using trimethylsilylalkyne []

- Stille coupling reactions [, ]

- Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents []

- Cyclization of o-alkynyltrifluoroacetanilides with allyl esters for the synthesis of 3-allylindoles []

- Head-to-head telomerization of isoprene with amines []

- Heck reaction of butenone with aryl iodides for the synthesis of benzalacetones []

Q4: How does the structure of Tris(2,4,6-trimethoxyphenyl)phosphine contribute to its catalytic activity?

A4: The high basicity of Tris(2,4,6-trimethoxyphenyl)phosphine is attributed to the electron-donating effect of the three methoxy groups on each phenyl ring. These groups increase the electron density at the phosphorus atom, making it a stronger Lewis base and a more potent nucleophile. [, ]

Q5: Are there any computational studies on the catalytic activity of Tris(2,4,6-trimethoxyphenyl)phosphine?

A5: Yes, Density Functional Theory (DFT) calculations have been used to study the mechanism and selectivity of Tris(2,4,6-trimethoxyphenyl)phosphine-catalyzed reactions. For example, DFT calculations were employed to investigate the stereoselective Csp3-Csp2 Negishi cross-coupling reaction of a 1,3-substituted cyclohexyl zinc chloride with aryl halides catalyzed by (TMPP)2PdCl2. []

Q6: What is the thermal stability of Tris(2,4,6-trimethoxyphenyl)phosphine?

A6: Tris(2,4,6-trimethoxyphenyl)phosphine demonstrates excellent thermal stability, particularly in the context of Li-ion battery applications, where it has shown promising results as a flame-retardant additive. [, ]

Q7: How does Tris(2,4,6-trimethoxyphenyl)phosphine perform in different solvents?

A7: The solubility of Tris(2,4,6-trimethoxyphenyl)phosphine and its complexes varies depending on the solvent and the nature of the complex. For instance, it has been successfully used in reactions carried out in solvents like acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide, ethanol, tetrahydrofuran, and under solvent-free conditions. [, , , , , , , , , ]

Q8: How does Tris(2,4,6-trimethoxyphenyl)phosphine interact with transition metals?

A8: Tris(2,4,6-trimethoxyphenyl)phosphine readily coordinates to a variety of transition metals, including palladium, gold, silver, copper, rhodium, mercury, and indium. The coordination chemistry is influenced by the steric bulk and electronic properties of the phosphine ligand. [, , , , , , , ]

Q9: How do modifications to the structure of Tris(2,4,6-trimethoxyphenyl)phosphine affect its properties?

A9: Structural modifications, such as changing the substituents on the phenyl rings or replacing the methoxy groups, can significantly alter the steric and electronic properties of the phosphine, thereby affecting its coordination chemistry, basicity, and catalytic activity. [, ] For example, replacing the methoxy groups with other substituents like methyl groups can impact the electron density on the phosphorus atom and influence its donor ability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)